4-Fluoro-5-oxo-5-phenylpentanenitrile
Description
4-Fluoro-5-oxo-5-phenylpentanenitrile is a nitrile-containing organic compound featuring a fluorine atom at the 4th position, a ketone (oxo) group, and a phenyl substituent at the 5th position of a pentanenitrile backbone. The molecular formula is inferred as C₁₁H₁₀FNO, with a molecular weight of 191.21 g/mol. The nitrile group (-CN) confers reactivity typical of nitriles, such as hydrolysis to amides or carboxylic acids, while the fluorine atom enhances electronegativity and may improve metabolic stability in pharmaceutical contexts .
Properties
CAS No. |
191939-49-8 |
|---|---|
Molecular Formula |
C11H10FNO |
Molecular Weight |
191.205 |
IUPAC Name |
4-fluoro-5-oxo-5-phenylpentanenitrile |
InChI |
InChI=1S/C11H10FNO/c12-10(7-4-8-13)11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7H2 |
InChI Key |
JNJAJYRQWUFBBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCC#N)F |
Synonyms |
Benzenepentanenitrile, gamma-fluoro-delta-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural features of 4-Fluoro-5-oxo-5-phenylpentanenitrile and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|
| This compound (Target) | C₁₁H₁₀FNO | 191.21 | Fluorine (C4), oxo (C5), phenyl (C5), nitrile |
| 4,4-Dimethyl-5-oxo-5-phenylpentanenitrile | C₁₃H₁₅NO | 201.27 | Two methyl groups (C4), oxo, phenyl, nitrile |
| 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile | C₂₄H₂₁NO₂ | 355.43 | Methoxy (phenyl), two phenyl (C2/C3), oxo, nitrile |
| 5-(4-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | 210.20 | Fluorophenyl, oxo, carboxylic acid |
| 4-Oxo-5-phenylpentanoic acid | C₁₁H₁₂O₃ | 192.21 | Oxo, phenyl, carboxylic acid |
Physicochemical Properties and Reactivity
- The nitrile group (-CN) in the target compound is more electron-withdrawing than the carboxylic acid (-COOH) in 5-(4-Fluorophenyl)-5-oxopentanoic acid, altering solubility (nitriles are less polar) and stability under basic conditions .
- Steric and Solubility Considerations: The methoxy and diphenyl substituents in 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile increase molecular weight (355.43 g/mol) and steric hindrance, likely reducing solubility in polar solvents compared to the target compound . The carboxylic acid derivatives (e.g., 4-Oxo-5-phenylpentanoic acid) exhibit higher water solubility due to hydrogen bonding, whereas the target compound’s nitrile group favors organic solvents .
Research Findings and Trends
- Reactivity Studies: The ketone group at C5 in the target compound can undergo Grignard additions or reductions, similar to 4-Oxo-5-phenylpentanoic acid, but the nitrile group offers additional pathways for functionalization (e.g., hydrolysis to amides) . Fluorinated analogs like the target compound show slower metabolic degradation in vitro compared to non-fluorinated counterparts, a critical factor in medicinal chemistry .
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